molecular formula C24H30N4O2 B11155734 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11155734
M. Wt: 406.5 g/mol
InChI Key: YHJVFSLCUFMVDB-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a cyclohepta[c]pyridazin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Phenyl Group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group.

    Cyclization to Form the Cyclohepta[c]pyridazin-3-one Core: This step typically involves the use of a cyclization reagent, such as phosphorus oxychloride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its combination of a piperazine ring, a phenyl group, and a cyclohepta[c]pyridazin-3-one core

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C24H30N4O2/c29-23-18-21-11-5-2-6-12-22(21)25-28(23)19-24(30)27-16-14-26(15-17-27)13-7-10-20-8-3-1-4-9-20/h1,3-4,7-10,18H,2,5-6,11-17,19H2/b10-7+

InChI Key

YHJVFSLCUFMVDB-JXMROGBWSA-N

Isomeric SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.